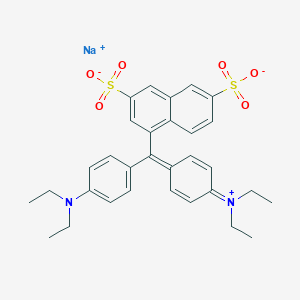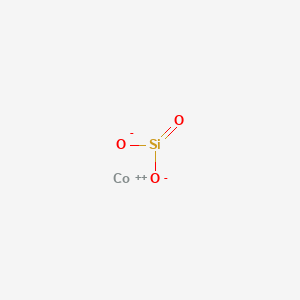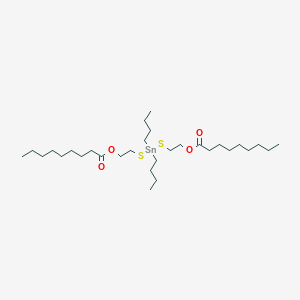
エリオグリーンB
説明
Acid green 16, also known as Acid green 16, is a useful research compound. Its molecular formula is C31H33N2NaO6S2 and its molecular weight is 616.7 g/mol. The purity is usually 95%.
The exact mass of the compound Acid green 16 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Lissamine Green Dyes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acid green 16 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acid green 16 including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
環境モニタリング
エリオグリーンB: は、その独特の色度特性により、環境モニタリングに使用されています。 水流や水生システムにおける汚染物質の分散を追跡するためのトレーサー染料として頻繁に使用されます . この化合物は、水中で高い視認性と溶解性を持ち、環境ダイナミクスを研究するための優れたマーカーとなります。
分子インプリントポリマー(MIPs)
この化合物は、分子インプリントポリマー(MIPs)の生成に不可欠です。 これらのポリマーは、this compoundに対する選択的な結合部位を持つように設計されており、河川水や繊維産業排水など、さまざまなマトリックスにおける化合物の選択的吸着と定量化に使用されます . この用途は、廃水からの染料の除去に不可欠であり、汚染制御に貢献しています。
光触媒分解
アシッドグリーン16: は、光触媒分解研究の対象となっています。 太陽酸化下で、ZnOなどの光触媒による染料汚染物質の分解効率を評価するために使用されます. この研究は、特に皮革産業における染料汚染水の処理方法を開発するために重要です。
染料-吸着剤相互作用
This compoundに関する研究には、さまざまな吸着剤との相互作用の研究が含まれます。 たとえば、過剰な活性汚泥は、この染料の潜在的な吸着剤として調査されており、工業排水からの染料除去のための費用対効果の高い方法を提供する可能性があります.
光学センシング
この化合物は、光学センサーの開発に使用されています。 アシッドグリーン16に選択的な分子インプリントポリマー-オプトードが、水サンプル中のこの染料を効率的に検出するために作成されました. この用途は、環境サンプル中の染料濃度のリアルタイムモニタリングに特に関連しています。
生物医学研究
生物医学研究では、This compoundは、タンパク質や細胞などの生体材料との相互作用について研究されています. この研究は、染料が生物系にどのように影響するかをより深く理解することにつながり、新しい診断ツールの開発に貢献する可能性があります。
作用機序
Target of Action
Erio Green B, also known as Acid Green 16, is an organic dye . Its primary targets are textile fabrics, leather, and paper materials . It is used to impart a vibrant green color to these materials .
Mode of Action
The interaction of Erio Green B with its targets involves the process of dyeing, where the dye molecules bind to the fibers of the materials . This binding can be influenced by various factors such as temperature, pH, and the presence of other ions
Biochemical Pathways
It’s worth noting that the production of erio green b involves chemical synthesis, where dye precursors react with appropriate reagents .
Pharmacokinetics
It’s soluble in water but has poor solubility in organic solvents .
Result of Action
The primary result of Erio Green B’s action is the imparting of a bright green color to the materials it dyes . This coloration is due to the absorption of certain wavelengths of light by the dye molecules, with the reflected light being perceived as green .
Action Environment
The action of Erio Green B can be influenced by various environmental factors. For instance, its solubility and therefore its effectiveness as a dye can be affected by the pH and temperature of the solution . Additionally, the presence of other ions can impact the dyeing process .
特性
IUPAC Name |
sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]naphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O6S2.Na/c1-5-32(6-2)25-13-9-22(10-14-25)31(23-11-15-26(16-12-23)33(7-3)8-4)30-21-28(41(37,38)39)20-24-19-27(40(34,35)36)17-18-29(24)30;/h9-21H,5-8H2,1-4H3,(H-,34,35,36,37,38,39);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGCNDBLFSEBDW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C4C=CC(=CC4=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N2NaO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901340400 | |
| Record name | Ethanaminium, N-[4-[[4-(diethylamino)phenyl](3,6-disulfo-1-naphthalenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901340400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3369-56-0, 12768-78-4 | |
| Record name | Acid Green Pure V | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003369560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acid green 16 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012768784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanaminium, N-[4-[[4-(diethylamino)phenyl](3,6-disulfo-1-naphthalenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanaminium, N-[4-[[4-(diethylamino)phenyl](3,6-disulfo-1-naphthalenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901340400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrogen [4-[4-(diethylamino)-α-(3,6-disulphonato-1-naphthyl)benzylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | C.I. Acid Green 16 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.690 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Acid Green 16?
A1: Acid Green 16 has a molecular formula of C27H27N2O6S2 and a molecular weight of 539 g/mol. [, , ]
Q2: What spectroscopic data is available for Acid Green 16?
A2: Studies utilize UV-Vis spectrophotometry to monitor the decolorization and degradation of Acid Green 16 during treatment processes. [, , , , , ] Infrared (IR) spectroscopy has been used to analyze the structural features of materials used to adsorb Acid Green 16. []
Q3: What materials have shown compatibility with Acid Green 16 for adsorption processes?
A3: Various materials have been explored for the removal of Acid Green 16 from aqueous solutions, including:
- Activated Carbon: Rice Bran-based Activated Carbon (RBAC) effectively adsorbed Acid Green 16 in a study. []
- Compost: Compost derived from cellulosic materials exhibited the capacity to adsorb Acid Green 16. []
- Excess Activated Sludge: Dried excess sludge from municipal wastewater treatment has been investigated as a potential sorbent. []
- Cationized Sawdust: Sawdust modified with Glycidyl trimethyl ammonium acetate (GTMAA) showed improved adsorption capacity for Acid Green 16 compared to native sawdust. []
- Strongly Basic Anion Exchange Resin: Lewatit S5528 resin demonstrated an ability to remove Acid Green 16 from aqueous solutions. []
- Methyl Methacrylate Derived Adsorbents: Copolymers of methyl methacrylate with various crosslinking monomers have been studied for their ability to remove Acid Green 16. []
- Functionalized DVB-co-GMA Polymeric Microspheres: These microspheres have been studied for their potential in removing Acid Green 16 from dyeing effluents. []
- Volcanic Rock Powder: This waste material, when properly treated, has shown potential as an adsorbent for Acid Green 16. []
Q4: How does pH affect the adsorption of Acid Green 16?
A4: The pH of the solution significantly influences Acid Green 16 adsorption. Studies show enhanced adsorption in acidic conditions (pH 2-4). [, , , ]
Q5: What catalysts are effective in the photocatalytic degradation of Acid Green 16?
A5: Several photocatalysts have been investigated for Acid Green 16 degradation:
- Zinc Oxide (ZnO): ZnO, both in slurry and thin film forms, effectively degrades Acid Green 16 under solar and UV irradiation. [, , ]
- Titanium Dioxide (TiO2): TiO2, particularly under UV illumination, exhibits photocatalytic activity for Acid Green 16 degradation. [, ]
Q6: What is the role of inorganic oxidants in Acid Green 16 degradation?
A6: Inorganic oxidants like hydrogen peroxide (H2O2), ferric chloride (FeCl3), and Fenton's reagent (Fe2+ + H2O2) have been found to enhance the degradation of Acid Green 16 in photocatalytic and chemical oxidation processes. [, , , ]
Q7: How does the structure of Acid Green 16 contribute to its interaction with tannic acid?
A7: Analysis suggests that Acid Green 16 forms a 1:1 complex with tannic acid primarily through hydrogen bonding. [] The specific functional groups responsible for this interaction have not been explicitly investigated in the provided research.
Q8: What methods have been explored to improve the stability and effectiveness of Acid Green 16 removal?
A8: Several approaches have been investigated to enhance Acid Green 16 removal:
- Modification of adsorbent surfaces: Cationization of sawdust with GTMAA significantly improved Acid Green 16 adsorption capacity compared to untreated sawdust. []
- Optimization of treatment parameters: Studies have investigated the impact of factors such as pH, contact time, adsorbent dosage, and the presence of auxiliaries on Acid Green 16 removal efficiency, leading to optimized conditions for various treatment methods. [, , , , , , ]
- Coupling with advanced oxidation processes: Combining adsorption with advanced oxidation processes like ozonation or Fenton's reagent treatment has proven effective in enhancing Acid Green 16 removal and improving the biodegradability of the treated wastewater. []
Q9: What are the genotoxic effects of Acid Green 16?
A9: Studies indicate that Acid Green 16 exhibits genotoxic effects, inducing micronuclei formation in mice bone marrow cells. This effect was amplified by ethanol consumption, suggesting a potential role of liver enzymes in Acid Green 16's metabolic activation. [, , ]
Q10: What analytical methods are used to quantify Acid Green 16?
A10: Various analytical techniques are employed in Acid Green 16 research:
- UV-Vis spectrophotometry: This method is widely used to monitor the decolorization of Acid Green 16 during treatment processes, providing a simple and rapid way to assess treatment efficiency. [, , , , , , ]
- Chemical Oxygen Demand (COD): COD analysis is used to determine the organic load of wastewater and assess the degradation of Acid Green 16 during treatment. [, , , , ]
- High-performance liquid chromatography (HPLC): This technique offers higher sensitivity and selectivity for quantifying Acid Green 16 and its degradation products, allowing for a more comprehensive analysis of the treatment process. [, ]
- Diffuse Reflectance Spectrophotometry (DRS): This method allows for the direct quantification of Acid Green 16 adsorbed onto a molecularly imprinted polymer, offering a potentially faster and more convenient approach for analysis. []
Q11: How does Acid Green 16 impact the environment?
A11: As a common dye in wastewater, Acid Green 16 raises concerns due to its potential for environmental harm. It can hinder photosynthesis in aquatic life and contribute to chemical oxygen demand (COD) in water bodies. []
Q12: What methods are effective in degrading Acid Green 16?
A12: Various methods have been investigated for degrading Acid Green 16:
- Photocatalytic degradation: Using semiconductors like ZnO and TiO2 as photocatalysts under solar or UV irradiation has shown promise in breaking down Acid Green 16. [, , , , ]
- Advanced oxidation processes: Ozone and Fenton's reagent have effectively decolorized and increased the biodegradability of wastewater containing Acid Green 16. []
Q13: What are some strategies for managing waste containing Acid Green 16?
A13: The research highlights several approaches for managing Acid Green 16 waste:
- Adsorption: Utilizing readily available materials like compost or industrial byproducts as adsorbents offers a cost-effective method for removing Acid Green 16 from wastewater. [, , ]
- Photocatalytic Degradation: Implementing photocatalytic systems utilizing sunlight or UV irradiation with suitable catalysts like ZnO or TiO2 can be an efficient approach for degrading Acid Green 16 in wastewater. [, , , , ]
Q14: What are some cross-disciplinary applications related to Acid Green 16 research?
A14: Research on Acid Green 16 degradation and removal involves multiple disciplines:
- Material Science: Developing novel and efficient adsorbents like cationized sawdust, functionalized polymeric microspheres, or modified silica for Acid Green 16 removal. [, , ]
- Chemistry: Understanding the reaction mechanisms involved in Acid Green 16 degradation by photocatalysis or advanced oxidation processes and optimizing these processes for maximum efficiency. [, , , , , ]
- Environmental Science: Assessing the ecotoxicological effects of Acid Green 16 and its degradation products, developing strategies for mitigating its environmental impact, and evaluating the sustainability of different treatment methods. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)











